molecular formula C9H13FN2O B15234536 (1R)-1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine

(1R)-1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B15234536
M. Wt: 184.21 g/mol
InChI Key: OUSIBFCFKKLHCM-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated phenyl compound, reacts with an amine under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the amine groups may be converted to corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amine derivatives.

    Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or alkyl halides in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(1R)-1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine: can be compared with other phenyl ethane-diamine derivatives, such as those with different substituents on the phenyl ring.

    Fluoro-substituted compounds: Compounds with fluorine atoms at different positions on the phenyl ring.

    Methoxy-substituted compounds: Compounds with methoxy groups at different positions on the phenyl ring.

Uniqueness

The unique combination of fluorine and methoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

(1R)-1-(2-fluoro-5-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1

InChI Key

OUSIBFCFKKLHCM-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=C(C=C1)F)[C@H](CN)N

Canonical SMILES

COC1=CC(=C(C=C1)F)C(CN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.